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The advent of CRISPR-Cas9 technology has ushered in a new era of genomic medicine, with

in vivo gene therapy emerging as a powerful strategy to treat a wide array of genetic disorders.

This document provides detailed application notes and experimental protocols for the in vivo

application of CRISPR-Cas9, focusing on two primary delivery modalities: Adeno-Associated

Viral (AAV) vectors and Lipid Nanoparticles (LNPs). The information presented is intended to

guide researchers in designing and executing their own in vivo gene editing experiments.

Overview of In Vivo CRISPR-Cas9 Gene Therapy
In vivo gene therapy involves the direct administration of CRISPR-Cas9 components into a

living organism to modify the genetic material of target cells within the body.[1][2][3] This

approach holds immense promise for diseases where ex vivo cell manipulation is not feasible

or is less effective. The core components of this system are the Cas9 nuclease, which acts as

a molecular scissor, and a guide RNA (gRNA) that directs the Cas9 to a specific DNA

sequence.[1] The delivery of these components to the target cells is a critical challenge, with

AAVs and LNPs being the most clinically advanced delivery vectors.[2]

Delivery Systems: AAV and LNPs
Adeno-Associated Viral (AAV) Vectors
AAVs are non-pathogenic, non-integrating viruses that can efficiently transduce a variety of cell

types, making them an attractive vehicle for in vivo gene therapy.[4][5] Different AAV serotypes
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exhibit distinct tissue tropisms, allowing for targeted delivery to organs such as the liver,

muscle, and retina.[2][4]

Lipid Nanoparticles (LNPs)
LNPs are non-viral vectors that can encapsulate and protect nucleic acid payloads, such as

messenger RNA (mRNA) encoding Cas9 and the gRNA.[6][7][8] LNPs are particularly effective

for liver-directed therapies due to their natural uptake by hepatocytes.[6][9]

Key Preclinical and Clinical Applications
The following tables summarize quantitative data from notable preclinical and clinical studies of

in vivo CRISPR-Cas9 gene therapy.
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Experimental Protocols
Protocol 1: AAV Production for In Vivo CRISPR Delivery
This protocol outlines the steps for producing high-titer AAV vectors for in vivo gene editing

experiments in mice.

Materials:

HEK293T cells

AAV helper plasmid (e.g., pAdDeltaF6)
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AAV capsid plasmid (serotype-specific, e.g., AAV9)

AAV vector plasmid containing Cas9 and gRNA expression cassettes

Transfection reagent (e.g., PEI)

Cell culture medium and supplements

Benzonase nuclease

PEG8000/NaCl solution

HSSE-RNase A buffer

Procedure:

Cell Culture: Culture HEK293T cells to ~80% confluency in roller bottles or multi-layer flasks.

Transfection: Prepare a transfection mix containing the AAV helper, capsid, and vector

plasmids in a 1:1:1 molar ratio with the transfection reagent. Add the mixture to the cells and

incubate.

Harvesting: After 48-72 hours, harvest the cells and the supernatant.

Cell Lysis: Lyse the cells through repeated freeze-thaw cycles to release the viral particles.

Benzonase Treatment: Treat the cell lysate and supernatant with Benzonase to digest any

unpackaged DNA.

Precipitation: Precipitate the AAV particles using a PEG8000/NaCl solution.

Purification: Purify the AAV vectors using an iodixanol gradient ultracentrifugation or affinity

chromatography.

Titration: Determine the viral genome titer using quantitative PCR (qPCR).

Protocol 2: LNP Formulation for In Vivo mRNA Delivery

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 12 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3182562?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


This protocol describes a microfluidic-based method for formulating LNPs to deliver Cas9

mRNA and gRNA.

Materials:

Ionizable lipid (e.g., a proprietary lipid or a commercially available one like MC3)

Helper lipids: DOPE, cholesterol, and a PEG-lipid

Cas9 mRNA and chemically modified gRNA

Ethanol

Acidic buffer (e.g., sodium acetate, pH 5.0)

Microfluidic mixing device

Dialysis cassettes

Procedure:

Lipid Preparation: Dissolve the ionizable lipid, DOPE, cholesterol, and PEG-lipid in ethanol to

create a lipid-ethanol solution.

RNA Preparation: Dissolve the Cas9 mRNA and gRNA in the acidic buffer.

Microfluidic Mixing: Use a microfluidic device to rapidly mix the lipid-ethanol solution with the

RNA-buffer solution at a controlled flow rate. This process leads to the self-assembly of

LNPs encapsulating the RNA.

Dialysis: Remove the ethanol and exchange the buffer by dialyzing the LNP solution against

phosphate-buffered saline (PBS).

Characterization: Characterize the LNPs for size, polydispersity index (PDI), and

encapsulation efficiency.

Protocol 3: In Vivo Administration in Mouse Models
AAV Delivery (Retinal Injection):
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Anesthetize the mouse.

Create a small puncture in the sclera to access the subretinal space.

Using a fine glass needle, inject a small volume (e.g., 1 µL) of the AAV vector suspension

into the subretinal space.

LNP Delivery (Intravenous Injection):

Dilute the LNP formulation in sterile PBS to the desired dose.

Warm the mouse to dilate the tail veins.

Administer the LNP suspension via intravenous injection into the lateral tail vein.

Protocol 4: Quantification of In Vivo Editing Efficiency
This protocol outlines the use of Next-Generation Sequencing (NGS) to quantify on-target

editing efficiency.

Materials:

Genomic DNA extraction kit

PCR primers flanking the target site

High-fidelity DNA polymerase

NGS library preparation kit

NGS instrument

Procedure:

Tissue Harvest and DNA Extraction: Harvest the target tissue from the treated animal and

extract genomic DNA.

PCR Amplification: Amplify the genomic region surrounding the target site using high-fidelity

PCR.
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NGS Library Preparation: Prepare an NGS library from the PCR amplicons.

Sequencing: Perform deep sequencing of the library.

Data Analysis: Align the sequencing reads to the reference genome and quantify the

frequency of insertions and deletions (indels) at the target site.

Protocol 5: Off-Target Analysis
Unbiased, genome-wide identification of off-target cleavage events is crucial for the safety

assessment of CRISPR-based therapies. Two prominent methods are GUIDE-seq and

DISCOVER-seq.

GUIDE-seq (Genome-wide Unbiased Identification of DSBs Enabled by Sequencing):

Principle: Co-transfect cells with the CRISPR-Cas9 components and a short, double-

stranded oligodeoxynucleotide (dsODN) tag. The dsODN is integrated into the DNA double-

strand breaks (DSBs) created by Cas9.

Procedure: a. Isolate genomic DNA from the treated cells. b. Fragment the DNA and ligate

adapters. c. Amplify the fragments containing the integrated dsODN tag. d. Perform NGS

and map the integration sites to identify on- and off-target cleavage events.

DISCOVER-seq (Discovery of In Situ Cas Off-targets and Verification by Sequencing):

Principle: This method leverages the recruitment of DNA repair factors, such as MRE11, to

the sites of DSBs.

Procedure: a. Perform Chromatin Immunoprecipitation (ChIP) using an antibody against a

DNA repair factor (e.g., MRE11) in cells or tissues treated with the CRISPR system. b.

Sequence the immunoprecipitated DNA (ChIP-seq). c. Analyze the sequencing data to

identify peaks of enrichment, which correspond to the locations of on- and off-target DSBs.
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Caption: General workflow for in vivo CRISPR-Cas9 gene therapy experiments.
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Caption: AAV and LNP delivery systems for in vivo CRISPR-Cas9.
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Caption: Comparison of GUIDE-seq and DISCOVER-seq for off-target analysis.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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